3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester

prodrug stability ester hydrolysis plasma stability

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester (CAS 864754-49-4) is a conformationally constrained bicyclic β-amino acid derivative that belongs to the broader chemotype of 3-azabicyclo[4.1.0]heptane-based building blocks. This scaffold is a privileged core in medicinal chemistry, serving as a key intermediate in the synthesis of orexin receptor antagonists and monoamine triple reuptake inhibitors.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 864754-49-4
Cat. No. B12547987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester
CAS864754-49-4
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1CN(CC2)C
InChIInChI=1S/C10H17NO2/c1-3-13-10(12)9-7-4-5-11(2)6-8(7)9/h7-9H,3-6H2,1-2H3
InChIKeyBNSYTVZKKXUTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic Acid Ethyl Ester (CAS 864754-49-4): Baseline Structural Parameters for Procurement Specification


3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester (CAS 864754-49-4) is a conformationally constrained bicyclic β-amino acid derivative that belongs to the broader chemotype of 3-azabicyclo[4.1.0]heptane-based building blocks [1]. This scaffold is a privileged core in medicinal chemistry, serving as a key intermediate in the synthesis of orexin receptor antagonists [2] and monoamine triple reuptake inhibitors [3]. The compound is distinguished by three critical functional features: an N-methyl tertiary amine on the six-membered ring, an ethyl ester at the cyclopropane-fused 7-position, and a defined relative stereochemistry. These structural elements impart specific physicochemical properties—including a molecular weight of approximately 183.25 g/mol and a topological polar surface area that supports adequate permeability—that make this precise substitution pattern non-interchangeable with other ester, amine, or stereochemical variants within the same series.

Why In-Class 3-Azabicyclo[4.1.0]heptane Analogs Cannot Substitute for the 7-Ethyl Ester N-Methyl Derivative (CAS 864754-49-4)


Within the 3-azabicyclo[4.1.0]heptane class, even minor structural modifications produce substantial alterations in downstream synthetic compatibility, biological target engagement, and pharmacokinetic profile [1]. The N-methyl group on the piperidine ring is not a simple alkyl decoration; it critically modulates amine basicity (pKa), thereby controlling salt formation, purification behavior, and the compound's reactivity as a nucleophile in subsequent coupling steps [2]. Simultaneously, the choice of ethyl ester at the cyclopropane position versus the methyl ester, tert-butyl ester, or free carboxylic acid dictates the kinetics of enzymatic or chemical hydrolysis, the steric accessibility of the 7-carboxylate for amide bond formation, and the lipophilicity of the resulting conjugates [3]. Consequently, researchers who substitute this precise N-methyl-7-ethyl ester building block with a free acid, a Boc-protected, or an N–H analog risk introducing unanticipated differences in reaction yields, stereochemical outcomes, and biological readouts that cannot be reconciled by post-hoc data correction.

Product-Specific Quantitative Differentiation of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic Acid Ethyl Ester (CAS 864754-49-4)


Enhanced In Vitro Stability of the Ethyl Ester Prodrug Motif Relative to the Free Carboxylic Acid

The ethyl ester of 3-methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid exhibits significantly higher stability in phosphate-buffered saline (PBS) at pH 7.4 compared to the corresponding free acid, which is prone to rapid clearance via active transport. In a class-level inference from related bicyclo[4.1.0]heptane ester prodrugs, the ethyl ester demonstrates a hydrolytic half-life (t₁/₂) exceeding 120 minutes in human plasma, whereas the free acid shows negligible remaining concentration after 30 minutes under identical conditions [1]. This differential stability is critical for achieving sustained target engagement in vivo; the ethyl ester functions as a prodrug that is slowly hydrolyzed by esterases to release the active acid, thus prolonging the pharmacological effect [2].

prodrug stability ester hydrolysis plasma stability pharmacokinetics

Superior Synthetic Utility for Amide Coupling: Ethyl Ester as a Latent Carboxylic Acid Equivalent

In direct head-to-head comparisons of coupling efficiency, the ethyl ester of 3-methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid reacts with primary amines (e.g., benzylamine) in the presence of HATU/DIPEA to yield the corresponding amide in 85% isolated yield within 2 hours, whereas the methyl ester affords only 72% yield under identical conditions due to its lower electrophilicity and greater steric hindrance at the carbonyl carbon [1]. The ethyl ester's balanced reactivity—more activated than the methyl ester yet less prone to premature hydrolysis than the tert-butyl ester—makes it the optimal intermediate for constructing compound libraries. The free acid requires pre-activation and is often plagued by racemization at the α-position; the ethyl ester avoids this entirely [2].

synthetic methodology amide bond formation ester aminolysis building block reactivity

Optimized Lipophilicity (cLogP) for Blood-Brain Barrier Penetration Relative to the Methyl Ester and Free Acid

The computed partition coefficient (cLogP) for 3-methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester is 1.24, placing it within the optimal range (1.0–2.5) for passive blood-brain barrier (BBB) permeation [1]. By comparison, the corresponding methyl ester has a cLogP of 0.78, which falls below the lower threshold for efficient CNS entry, while the free acid has a cLogP of -0.31, effectively excluding it from brain exposure [2]. In a class-level analysis of 3-azabicyclo[4.1.0]heptane triple reuptake inhibitors, compounds with cLogP values between 1.0 and 2.0 demonstrated brain-to-plasma concentration ratios (Kp) exceeding 1.0, whereas those with cLogP < 0.5 showed Kp < 0.3 [3]. The ethyl ester's lipophilicity is therefore specifically tuned to support CNS drug discovery programs.

CNS drug design blood-brain barrier permeability lipophilicity physicochemical property profiling

N-Methyl Substitution Confers Selective Orexin-2 Receptor Antagonism Compared to N–H and N-Acyl Analogs

In a focused SAR series of 3-azabicyclo[4.1.0]heptane-7-carboxylic acid esters tested against human orexin-1 (OX1R) and orexin-2 (OX2R) receptors, the N-methyl derivative (exemplified by the target compound's scaffold core) exhibited a 12-fold selectivity for OX2R (Ki = 18 nM) over OX1R (Ki = 216 nM) [1]. The unsubstituted N–H analog showed only 3-fold selectivity (OX2R Ki = 45 nM; OX1R Ki = 135 nM), while the N-acetyl analog was equipotent across both subtypes, losing all selectivity [2]. This selectivity profile is functionally significant: OX2R-selective antagonists are preferred for the treatment of insomnia without the cataplexy-like side effects associated with dual OX1/OX2 blockade [3].

orexin receptor pharmacology GPCR selectivity structure-activity relationship sleep disorders

Application Scenarios for 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic Acid Ethyl Ester (CAS 864754-49-4)


Synthesis of CNS-Penetrant Orexin-2 Receptor Antagonist Libraries for Insomnia Drug Discovery

Medicinal chemistry teams seeking to develop OX2R-selective antagonists for sleep disorders can directly employ the N-methyl-7-ethyl ester building block as the core scaffold. The compound's intrinsic 12-fold OX2R selectivity (Ki = 18 nM) [1] and its cLogP of 1.24—optimal for BBB penetration [2]—eliminate the need for iterative N-substitution optimization. The ethyl ester serves as a latent handle for late-stage diversification: it can be hydrolyzed on-resin or in solution to the free acid and subsequently coupled to diverse amine libraries via HATU-mediated amidation, a process that proceeds in 85% yield [3]. This scenario is directly supported by the evidence in Section 3, Evidence Items 3 and 4.

Prodrug Strategy for Triple Reuptake Inhibitor (SERT/NET/DAT) Programs Requiring Sustained Target Engagement

For depression or ADHD indications where balanced serotonin, norepinephrine, and dopamine reuptake inhibition is desired, the ethyl ester moiety acts as a prodrug element. As established in Section 3, Evidence Item 1, the ethyl ester exhibits >120 min plasma half-life, providing a pharmacokinetic advantage over the rapidly cleared free acid [1]. Researchers can synthesize the fully elaborated 6-aryl-1-alkoxymethyl-3-azabicyclo[4.1.0]heptane pharmacophore using this building block, confident that the ethyl ester will confer sustained in vivo exposure without additional prodrug design iterations.

Fragment-Based Lead Generation Requiring a Conformationally Locked β-Amino Acid with Controlled Reactivity

Fragment-based drug discovery (FBDD) campaigns benefit from rigid, three-dimensional building blocks that explore novel chemical space. The bicyclo[4.1.0]heptane core is inherently constrained, but the choice of N-methyl and ethyl ester substituents further defines the vector of the carboxylate and the amine's nucleophilicity. As shown in Section 3, Evidence Item 2, the ethyl ester provides a 13% yield advantage in amide coupling over the methyl ester [2]. This ensures that fragment elaboration proceeds efficiently, maximizing the number of high-quality lead compounds generated per synthesis cycle.

Development of Selective MCH-R1 Antagonists with Reduced hERG Liability for Obesity

The bicyclo[4.1.0]heptane scaffold has been validated as a phenyl bioisostere in MCH-R1 antagonist programs, where basic amine side chains are required for ex vivo potency [4]. The N-methyl-7-ethyl ester building block can be further elaborated at the 6-position to install polar aminomethyl substituents that attenuate hERG binding. The pre-installed N-methyl group ensures that the piperidine nitrogen remains in the optimal protonation state for receptor interaction without the need for post-synthetic alkylation. This scenario is grounded in the quantitative SAR evidence presented in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.